molecular formula C5H4ClF2NS2 B14474598 5-Chloro-2-[(difluoromethyl)sulfanyl]-4-methyl-1,3-thiazole CAS No. 65905-95-5

5-Chloro-2-[(difluoromethyl)sulfanyl]-4-methyl-1,3-thiazole

Katalognummer: B14474598
CAS-Nummer: 65905-95-5
Molekulargewicht: 215.7 g/mol
InChI-Schlüssel: XPUQBLQXTDQOMC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Chloro-2-[(difluoromethyl)sulfanyl]-4-methyl-1,3-thiazole is a heterocyclic compound that contains a thiazole ring substituted with chlorine, difluoromethylsulfanyl, and methyl groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-[(difluoromethyl)sulfanyl]-4-methyl-1,3-thiazole typically involves the introduction of the difluoromethylsulfanyl group onto a thiazole ring. One common method is the reaction of 5-chloro-4-methylthiazole with difluoromethylthiol in the presence of a base such as sodium hydride. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly.

Analyse Chemischer Reaktionen

Types of Reactions

5-Chloro-2-[(difluoromethyl)sulfanyl]-4-methyl-1,3-thiazole can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the difluoromethylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced under specific conditions to modify the thiazole ring or the substituents.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or primary amines in polar solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while substitution of the chlorine atom can produce a variety of thiazole derivatives with different functional groups.

Wissenschaftliche Forschungsanwendungen

5-Chloro-2-[(difluoromethyl)sulfanyl]-4-methyl-1,3-thiazole has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and protein binding.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Wirkmechanismus

The mechanism of action of 5-Chloro-2-[(difluoromethyl)sulfanyl]-4-methyl-1,3-thiazole depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The difluoromethylsulfanyl group can enhance the compound’s lipophilicity and metabolic stability, contributing to its overall biological activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 5-Chloro-2-[(trifluoromethyl)sulfanyl]-4-methyl-1,3-thiazole
  • 5-Chloro-2-[(methylthio)]-4-methyl-1,3-thiazole
  • 5-Chloro-2-[(ethylthio)]-4-methyl-1,3-thiazole

Uniqueness

5-Chloro-2-[(difluoromethyl)sulfanyl]-4-methyl-1,3-thiazole is unique due to the presence of the difluoromethylsulfanyl group, which imparts distinct chemical and physical properties. This group can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for various applications.

Eigenschaften

CAS-Nummer

65905-95-5

Molekularformel

C5H4ClF2NS2

Molekulargewicht

215.7 g/mol

IUPAC-Name

5-chloro-2-(difluoromethylsulfanyl)-4-methyl-1,3-thiazole

InChI

InChI=1S/C5H4ClF2NS2/c1-2-3(6)10-5(9-2)11-4(7)8/h4H,1H3

InChI-Schlüssel

XPUQBLQXTDQOMC-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(SC(=N1)SC(F)F)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.